Decyl dodecyl trimethyladipate
Description
Decyl dodecyl trimethyladipate (CAS: 93951-44-1) is a branched adipate ester derived from trimethylated adipic acid, esterified with decyl (C10) and dodecyl (C12) alcohol chains. Its molecular formula is inferred as C27H52O4 based on structurally similar compounds like decyl octyl trimethyladipate (CAS: 26856-72-4; C27H52O4) . The trimethyl branching on the adipic acid backbone enhances thermal stability and reduces crystallinity, making it suitable for high-performance plasticizers and lubricants. It is commercially available, as noted in supplier catalogs like Leap Chem Co., Ltd .
Properties
CAS No. |
93951-44-1 |
|---|---|
Molecular Formula |
C31H60O4 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
6-O-decyl 1-O-dodecyl 2,2,3-trimethylhexanedioate |
InChI |
InChI=1S/C31H60O4/c1-6-8-10-12-14-16-17-19-21-23-27-35-30(33)31(4,5)28(3)24-25-29(32)34-26-22-20-18-15-13-11-9-7-2/h28H,6-27H2,1-5H3 |
InChI Key |
QBIBYVBOHBSHKR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C(C)(C)C(C)CCC(=O)OCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)(C)C(C)CCC(=O)OCCCCCCCCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decyl dodecyl trimethyladipate; EINECS 300-663-9; 6-Decyl 1-dodecyl 2,2,3-trimethylhexanedioate. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Adipate esters vary in alkyl chain length, branching, and substituents, which influence their physicochemical properties and applications. Below is a comparative analysis of Decyl dodecyl trimethyladipate and its structural analogs:
Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chains | Branching |
|---|---|---|---|---|---|
| This compound | 93951-44-1 | C27H52O4* | ~440.7 | C10 (decyl), C12 (dodecyl) | Trimethyl on adipate |
| Decyl octyl trimethyladipate | 26856-72-4 | C27H52O4 | 440.7 | C10 (decyl), C8 (octyl) | Trimethyl on adipate |
| Didecyl adipate | 105-97-5 | C26H50O4 | 426.7 | C10 (linear decyl) | None |
| bis-(2-Octyldodecyl) adipate | 85117-94-8 | C44H86O4 | 679.2 | C20 (2-octyldodecyl) | Branched alkyl chains |
| Isodecyl isooctyl adipate | 31474-57-4 | C22H42O4 | 370.6 | C10 (iso-decyl), C8 (iso-octyl) | Branched alkyl chains |
Key Property Differences
Branching Effects :
- This compound and decyl octyl trimethyladipate feature trimethyl groups on the adipate backbone, reducing molecular symmetry and improving compatibility with polar polymers like PVC . In contrast, linear esters like didecyl adipate exhibit higher flexibility but lower thermal stability .
- bis-(2-Octyldodecyl) adipate ’s long, branched alkyl chains (C20) enhance hydrophobicity and low-temperature performance, making it ideal for lubricants .
Alkyl Chain Length :
Research and Regulatory Considerations
- Synthesis : this compound is synthesized via esterification of trimethyladipic acid with decyl and dodecyl alcohols, a process common to branched adipates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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